molecular formula C13H18N2O2 B12087313 2-Amino-5-(cyclopentylmethoxy)benzamide

2-Amino-5-(cyclopentylmethoxy)benzamide

Cat. No.: B12087313
M. Wt: 234.29 g/mol
InChI Key: YNCPKRVDHJIVDJ-UHFFFAOYSA-N
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Description

2-Amino-5-(cyclopentylmethoxy)benzamide is an organic compound with the molecular formula C13H18N2O2. It belongs to the class of benzamides, which are widely used in various fields due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(cyclopentylmethoxy)benzamide typically involves the condensation of 2-amino-5-hydroxybenzoic acid with cyclopentylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or dimethylformamide (DMF). The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(cyclopentylmethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(cyclopentylmethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(cyclopentylmethoxy)benzamide involves its interaction with specific molecular targets, such as HDACs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the modulation of gene expression and the alteration of chromatin structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzamide
  • 2-Amino-5-methoxybenzamide
  • 2-Amino-5-cyanobenzamide

Uniqueness

2-Amino-5-(cyclopentylmethoxy)benzamide is unique due to its cyclopentylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-amino-5-(cyclopentylmethoxy)benzamide

InChI

InChI=1S/C13H18N2O2/c14-12-6-5-10(7-11(12)13(15)16)17-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2,(H2,15,16)

InChI Key

YNCPKRVDHJIVDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

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